Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
Description
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1343033-98-6) is a brominated pyrazole derivative with the molecular formula C₉H₁₄BrN₃O₂ and a molar mass of 276.13 g/mol . The compound features a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 2. A butanoate side chain, esterified with an ethyl group, is attached to the nitrogen at position 1.
Properties
Molecular Formula |
C9H14BrN3O2 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |
InChI Key |
KNHXDVIJEXSFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting Materials: Ethyl 2-bromobutanoate, 3-amino-4-bromo-1H-pyrazole | The key reactants providing the ethyl butanoate backbone and the pyrazole ring with amino and bromo substituents. |
| 2 | Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) | Used to deprotonate the pyrazole nitrogen, increasing nucleophilicity. |
| 3 | Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | These solvents dissolve both reactants and base, facilitating reaction. |
| 4 | Temperature: Room temperature to slightly elevated (25–80 °C) | Heating may be applied to increase reaction rate. |
| 5 | Reaction Time: Several hours (typically 6–24 hours) | Time sufficient for completion of nucleophilic substitution. |
| 6 | Work-up: Purification via recrystallization or column chromatography | To isolate pure this compound. |
Reaction Mechanism
- The base deprotonates the pyrazole nitrogen (N1), generating a nucleophilic species.
- The nucleophilic pyrazole nitrogen attacks the electrophilic carbon of the ethyl 2-bromobutanoate at the bromine-substituted alpha carbon.
- Bromide ion is displaced, forming the N-substituted pyrazole ester.
- The amino group at the 3-position and the bromine at the 4-position remain intact, contributing to the compound's reactivity and biological properties.
Alternative Synthetic Approaches
While direct alkylation is the predominant method, alternative approaches may include:
- Stepwise pyrazole ring formation: Constructing the pyrazole ring with substituents already in place, followed by esterification with ethyl butanoate derivatives.
- Use of protecting groups: To protect the amino group during alkylation if side reactions occur.
- Continuous flow synthesis: Industrial scale-up may employ continuous flow reactors for improved control and yield.
Comparative Data Table of Preparation Conditions for Related Pyrazole Esters
| Compound Name | Starting Materials | Base | Solvent | Temperature | Reaction Time | Purification Method | Notes |
|---|---|---|---|---|---|---|---|
| This compound | Ethyl 2-bromobutanoate + 3-amino-4-bromo-1H-pyrazole | K2CO3 or NaH | DMF or DMSO | 25–80 °C | 6–24 h | Recrystallization, chromatography | Standard nucleophilic substitution |
| Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate | Ethyl 2-bromobutanoate + 4-bromo-1H-pyrazole | K2CO3 or NaH | DMF or DMSO | Room temp to mild heat | Several hours | Column chromatography | Similar method, positional isomer |
| Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate | Ethyl 2-bromo-4-aminobutanoate + 4-chloro-1H-pyrazole | NaOH or K2CO3 | DMF | Room temp | Hours | Recrystallization | Halogen variation affects reactivity |
Research Findings and Analysis
- The presence of the bromine atom at the 4-position on the pyrazole ring significantly influences the nucleophilicity of the pyrazole nitrogen and the overall reactivity during synthesis.
- Basic conditions are essential to activate the pyrazole nitrogen for substitution.
- Aprotic polar solvents such as DMF and DMSO are preferred to dissolve both organic and inorganic components and to stabilize the transition state.
- Reaction temperature and time must be optimized to balance yield and minimize side reactions such as hydrolysis of the ester or unwanted substitution on the amino group.
- Purification techniques like recrystallization and chromatography are critical to achieve high purity, especially due to the compound's potential use in medicinal chemistry research.
- Industrial synthesis may incorporate continuous flow reactors to improve reaction control, reduce by-products, and scale production efficiently.
Summary of Key Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H14BrN3O2 |
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | Ethyl 2-(3-amino-4-bromopyrazol-1-yl)butanoate |
| CAS Number | Not specified (VCID: VC18162886) |
| Standard InChI | InChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |
| Standard InChIKey | KNHXDVIJEXSFAU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)OCC)N1C=C(C(=N1)N)Br |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate with structurally related brominated pyrazole derivatives from recent patent literature (Examples 5.17, 5.18, and 5.20) . Key differences in substituents, molecular properties, and synthesis are highlighted.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LC/MS Retention Time (min) | Mass Spectral Data (m/z) |
|---|---|---|---|---|---|
| This compound | C₉H₁₄BrN₃O₂ | 276.13 | -NH₂ (C3), -Br (C4), ethyl butanoate (N1) | N/A | N/A |
| 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | C₁₂H₁₁BrClN₂O | 323.59 | -Cl (phenyl C4'), -Br (C4), -CH₃ (N1, C5) | 1.43 | 301, 303, 305 [M+H]⁺ |
| 4-bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one | C₁₃H₁₁BrF₃N₂O | 356.14 | -CF₃ (phenyl C4'), -Br (C4), -CH₃ (N1, C5) | N/A | N/A |
| 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one | C₁₄H₁₅Br₂N₂O | 417.10 | -Br (C4), -CH₂Br (C5), -CH₃ (phenyl C3', C5') | 1.48 | 317 [M+H]⁺ |
Key Observations:
Structural Variations: The primary compound lacks aromatic phenyl substituents, unlike the patent examples, which feature chlorophenyl (Example 5.17), trifluoromethylphenyl (Example 5.18), and dimethylphenyl (Example 5.20) groups. These aromatic substituents enhance lipophilicity and may influence binding affinity in biological targets . The ethyl butanoate chain in the primary compound introduces ester functionality, which could improve solubility compared to the ketone-dominated patent derivatives.
Substituent Effects: The amino group in the primary compound provides a nucleophilic site absent in the patent examples, enabling unique reactivity (e.g., Schiff base formation).
Synthesis and Characterization :
- The patent compounds were synthesized via procedures A3 and A4 , which likely involve cyclocondensation of hydrazines with diketones or β-ketoesters . The primary compound’s synthesis route is unspecified but may involve similar pyrazole-forming reactions with subsequent esterification.
- LC/MS Data : The patent compounds exhibit distinct retention times (1.43–1.48 min) and mass spectra, reflecting differences in polarity and fragmentation patterns. For instance, Example 5.17 shows isotopic clusters (m/z 301, 303, 305) due to chlorine and bromine atoms .
The primary compound’s ester group may confer higher hydrolytic instability compared to the ketone-based patent derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution between 3-amino-4-bromo-1H-pyrazole and ethyl 2-bromo-4-aminobutanoate. Key steps include:
- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation and enhances nucleophilicity .
- Solvent and temperature : Reactions in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction kinetics .
- Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (>95%) .
Optimization involves adjusting molar ratios (1:1.2 for pyrazole:ester), monitoring progress via TLC, and minimizing side reactions (e.g., hydrolysis) by controlling moisture .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., bromine at pyrazole C4, amino at C3) and ester group integrity. Pyrazole ring protons appear as distinct singlets (~δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 277.03 (C9H14BrN3O2) and fragmentation patterns (e.g., loss of ethyl ester group) .
- IR Spectroscopy : Identify functional groups (N-H stretch ~3400 cm⁻¹, C=O ester ~1720 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .
Advanced: How does the bromine substituent at C4 influence reactivity compared to chloro or iodo analogs?
Answer:
- Electrophilicity : Bromine’s moderate electronegativity enhances pyrazole ring electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to chloro analogs. Iodo derivatives show higher reactivity but lower stability .
- Leaving group ability : Bromine’s intermediate bond strength (vs. Cl or I) balances substitution rates and byproduct formation. Kinetic studies show SNAr reactions with bromine proceed 2–3× faster than chloro analogs in DMF at 80°C .
- Biological impact : Bromine’s hydrophobicity may enhance membrane permeability, but its size can sterically hinder target binding. Comparative IC50 studies against cancer cell lines (e.g., MCF-7) are recommended .
Advanced: How can researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (24–72 hr), and compound purity (>95% by HPLC). Contaminants like unreacted precursors can skew results .
- Mechanistic studies : Use enzymatic assays (e.g., kinase inhibition) to isolate target interactions from off-target effects. For example, conflicting cytotoxicity data may arise from differential activation of apoptosis pathways (caspase-3 vs. PARP cleavage) .
- Structural analogs : Compare bromo, chloro, and methyl derivatives to identify SAR trends. A 2024 study found bromo-substituted analogs showed 10-fold higher P2Y12 receptor inhibition than methyl derivatives .
Advanced: What strategies are effective for resolving low yields in coupling reactions involving this compound?
Answer:
- Catalyst optimization : Use Pd(PPh3)4 for Suzuki-Miyaura coupling with aryl boronic acids (yields ~60–75% in toluene/EtOH) . For Buchwald-Hartwig amination, XPhos/Pd2(dba)3 increases efficiency .
- Solvent effects : Switch to DMSO for polar substrates or add phase-transfer catalysts (e.g., TBAB) to improve solubility .
- Protecting groups : Temporarily protect the amino group (e.g., with Boc anhydride) to prevent side reactions during coupling .
Advanced: How can computational methods aid in predicting this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on bromine’s van der Waals interactions with hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. A 2025 study noted bromo-substituted pyrazoles formed more stable H-bonds with COX-2 than iodo analogs .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivative design .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis. Purity decreases by ~5%/month at 25°C in humid conditions .
- Solvent choice : Dissolve in dry DMSO for long-term biological assays; avoid aqueous buffers unless freshly prepared .
Advanced: What synthetic routes enable the introduction of additional functional groups (e.g., fluorophores) onto this scaffold?
Answer:
- Click chemistry : React the amino group with NHS-ester fluorophores (e.g., FITC) in PBS (pH 8.5) for 2 hr .
- Post-functionalization : Perform Sonogashira coupling with terminal alkynes to introduce propargyl groups for subsequent labeling .
- Enzymatic modifications : Use lipases to selectively hydrolyze the ester group, enabling re-esterification with tagged alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
